4-Biphenylylacetic acid methyl ester
Overview
Description
4-Biphenylylacetic acid methyl ester is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond
Preparation Methods
The synthesis of 4-Biphenylylacetic acid methyl ester typically involves the esterification of 4-Biphenylylacetic acid. One common method is the reaction of 4-Biphenylylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Biphenylylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 4-Biphenylylacetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of 4-Biphenylylethanol.
Scientific Research Applications
4-Biphenylylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Biphenylylacetic acid methyl ester involves its conversion to 4-Biphenylylacetic acid in the body. This active metabolite inhibits the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response .
Comparison with Similar Compounds
4-Biphenylylacetic acid methyl ester can be compared with other biphenyl derivatives such as:
4-Biphenylylacetic acid: The parent compound, which is also an NSAID and has similar anti-inflammatory properties.
Biphenyl-4-carboxylic acid:
Biphenyl-4-methanol: A related compound used in the synthesis of various organic molecules
The uniqueness of this compound lies in its ester functionality, which allows for further chemical modifications and applications in different fields.
Properties
IUPAC Name |
methyl 2-(4-phenylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBJRZQDFBVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208524 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59793-29-2 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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